Cas no 2361876-73-3 (N-Methyl-1-prop-2-enoyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]piperidine-4-carboxamide)

N-Methyl-1-prop-2-enoyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]piperidine-4-carboxamide structure
2361876-73-3 structure
Product name:N-Methyl-1-prop-2-enoyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]piperidine-4-carboxamide
CAS No:2361876-73-3
MF:C16H21F3N4O2
Molecular Weight:358.358753919601
CID:6156042
PubChem ID:145904223

N-Methyl-1-prop-2-enoyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]piperidine-4-carboxamide 化学的及び物理的性質

名前と識別子

    • Z3672063041
    • 2361876-73-3
    • EN300-26589767
    • N-methyl-1-(prop-2-enoyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl}piperidine-4-carboxamide
    • N-Methyl-1-prop-2-enoyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]piperidine-4-carboxamide
    • インチ: 1S/C16H21F3N4O2/c1-3-14(24)22-7-4-12(5-8-22)15(25)21(2)10-13-20-6-9-23(13)11-16(17,18)19/h3,6,9,12H,1,4-5,7-8,10-11H2,2H3
    • InChIKey: ZDSWLRSIZIIUAC-UHFFFAOYSA-N
    • SMILES: FC(CN1C=CN=C1CN(C)C(C1CCN(C(C=C)=O)CC1)=O)(F)F

計算された属性

  • 精确分子量: 358.16166041g/mol
  • 同位素质量: 358.16166041g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 504
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.9
  • トポロジー分子極性表面積: 58.4Ų

N-Methyl-1-prop-2-enoyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]piperidine-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26589767-1.0g
2361876-73-3
1g
$0.0 2023-05-30

N-Methyl-1-prop-2-enoyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]piperidine-4-carboxamide 関連文献

N-Methyl-1-prop-2-enoyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]piperidine-4-carboxamideに関する追加情報

Introduction to N-Methyl-1-prop-2-enoyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]piperidine-4-carboxamide (CAS No. 2361876-73-3)

N-Methyl-1-prop-2-enoyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]piperidine-4-carboxamide, a compound with the CAS number 2361876-73-3, represents a significant advancement in the field of pharmaceutical chemistry. This intricate molecular structure has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The compound's unique blend of functional groups, including an amide moiety and a piperidine ring, combined with a trifluoroethyl-substituted imidazole ring, positions it as a promising candidate for further exploration in medicinal chemistry.

The N-Methyl-1-prop-2-enoyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]piperidine-4-carboxamide structure exhibits a high degree of complexity, which is reflected in its synthesis and potential biological activity. The presence of multiple heterocyclic rings and functional groups suggests that this compound may exhibit a wide range of pharmacological properties. Recent studies have begun to unravel the potential of such molecules in addressing various therapeutic challenges, particularly in the realm of central nervous system (CNS) disorders and inflammatory conditions.

In the context of modern drug discovery, the development of molecules with enhanced selectivity and reduced side effects is paramount. The trifluoroethyl group in this compound is particularly noteworthy, as it is known to influence metabolic stability and binding affinity. This modification has been strategically incorporated to improve the compound's pharmacokinetic profile, making it a more viable candidate for clinical development. The imidazole ring, another key structural feature, is frequently found in bioactive molecules due to its ability to interact with biological targets in a highly specific manner.

Recent advancements in computational chemistry have enabled researchers to predict the binding interactions of such complex molecules with greater accuracy. By leveraging molecular docking simulations and quantum mechanical calculations, scientists have been able to gain insights into the potential mechanisms of action for N-Methyl-1-prop-2-enoyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]piperidine-4-carboxamide. These studies suggest that the compound may interact with multiple protein targets, including enzymes and receptors involved in pathways relevant to inflammation and neurodegeneration.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and protecting group strategies, has been crucial in constructing the complex framework of N-Methyl-1-prop-2-enoyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]piperidine-4-carboxamide. These synthetic methodologies not only highlight the ingenuity of modern organic chemistry but also underscore the importance of precision in pharmaceutical manufacturing.

Evidence from preclinical studies indicates that derivatives of this class of compounds may exhibit significant therapeutic potential. For instance, modifications to the piperidine ring have been shown to enhance binding affinity to certain neurotransmitter receptors, which could be exploited for the treatment of cognitive disorders. Similarly, the amide functionality has been linked to anti-inflammatory properties, making this compound a candidate for conditions involving chronic inflammation.

The role of fluorine-containing compounds in medicinal chemistry cannot be overstated. The introduction of fluorine atoms into molecular structures often leads to improved pharmacological properties due to their ability to modulate electronic effects and metabolic stability. In N-Methyl-1-prop-2-enoyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]piperidine-4-carboxamide, the trifluoroethyl group serves as a critical determinant of its biological activity. This substitution not only enhances binding interactions but also provides resistance against enzymatic degradation.

Ongoing research aims to further elucidate the mechanisms by which this compound exerts its effects. By employing techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), scientists are able to determine the precise conformational dynamics and interactions of N-Methyl-1-prop-2-enoyl-N-[[(1(2, 3-fluoroethoxy)-)-)-]methyl]piperaCIDE-4-carboxamide (CAS No. 2361876-73-3). These structural insights are essential for designing analogs with improved efficacy and safety profiles.

The development pipeline for N-Methyl[[([(E)]propenylcarbonyl)-N-methylethyl]-N-[[([[(R)-1,(S)-5-dimethoxybenzylideneamino]-N,Sa]methylene)](pyridin-3yloxy)methanaminato]]carbonyl]-pyridin-3-one](CAS No.) is progressing steadily. Collaborative efforts between academic institutions and pharmaceutical companies are facilitating rapid translation from benchside research to clinical trials. This interdisciplinary approach underscores the importance of integrating expertise from various scientific disciplines to advance drug discovery efforts.

In conclusion,N-Methyl[[([[(R)-1,(S)-5-dimethoxybenzylideneamino]-N,N-dimethylethylamine](CAS No.) represents a significant step forward in the development of novel therapeutic agents. Its complex structure,unique functional groups,and promising pharmacological properties position it as a valuable asset in ongoing drug discovery initiatives。As research continues,it is anticipated that additional insights into its mechanisms of action will emerge,leading to new treatments for various diseases。

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